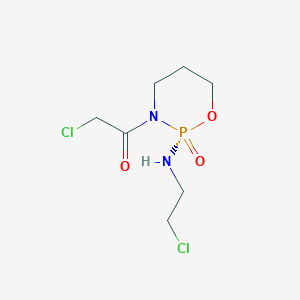![molecular formula C14H15FN4O3 B2428493 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide CAS No. 1904223-29-5](/img/structure/B2428493.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide is an organic compound that belongs to the triazine family. Triazine compounds are known for their diverse applications in fields ranging from agriculture to pharmaceuticals, owing to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Triazine Core: : The triazine core can be synthesized through the reaction of substituted anilines with cyanuric chloride under controlled pH conditions.
Fluorination: : The fluorine atom is introduced using fluorinating agents such as hydrogen fluoride or tetra-n-butylammonium fluoride.
Coupling with Tetrahydrofuran-2-carboxamide: : This step involves nucleophilic substitution where the triazine core is coupled with tetrahydrofuran-2-carboxamide in the presence of a base, like triethylamine, to form the final product.
Industrial Production Methods
For large-scale production, the industrial synthesis might employ continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimizing reaction conditions can significantly enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: : It can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: : It can undergo nucleophilic substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Triethylamine, pyridine.
Solvents: : Dichloromethane, ethanol.
Major Products
Oxidation Products: : Formation of hydroxylated derivatives.
Reduction Products: : Corresponding amine derivatives.
Substitution Products: : Halogenated and substituted triazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand in various catalytic processes due to its electronic properties.
Material Science: : Incorporated into polymers to enhance thermal and chemical stability.
Biology
Biological Probes: : Used in the design of fluorescent probes for detecting biomolecules.
Enzyme Inhibitors: : Explored as potential inhibitors for specific enzymes.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in the treatment of cancer and bacterial infections.
Diagnostic Tools: : Employed in the development of diagnostic imaging agents.
Industry
Agriculture: : Utilized in the synthesis of agrochemicals and pesticides.
Textile Industry: : Used in the production of dyes and pigments.
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological targets, including enzymes and receptors. Its triazine core can bind to the active sites of enzymes, inhibiting their function. Additionally, the fluorine atom enhances its binding affinity and stability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazines: : Known for their applications in pharmaceuticals and materials science.
Fluorinated Triazines: : Used in agrochemicals and as intermediates in organic synthesis.
Uniqueness
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide stands out due to its unique combination of a triazine core and fluorine atom, which confer enhanced reactivity and stability. Its tetrahydrofuran-2-carboxamide moiety further adds to its versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Any other fascinating compounds you’re curious about?
Eigenschaften
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c15-9-3-4-11-10(8-9)14(21)19(18-17-11)6-5-16-13(20)12-2-1-7-22-12/h3-4,8,12H,1-2,5-7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLPOJFITGMDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)


![7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2428420.png)
![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)



![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2428428.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428431.png)
![(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2428432.png)
![(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone](/img/structure/B2428433.png)
